molecular formula C7H8ClNO2 B11790592 Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11790592
M. Wt: 173.60 g/mol
InChI Key: BMFZEADLZBHSHT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a chlorine atom at the 3-position, and a methyl ester at the 2-position. This structure imparts unique chemical and physical properties, making it a subject of interest in organic synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

methyl 3-chloro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3

InChI Key

BMFZEADLZBHSHT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

N-Methylation via Dimethyl Carbonate Alkylation

A patent-pending method for analogous pyrazole derivatives demonstrates the use of dimethyl carbonate (DMC) as a methylating agent under alkaline conditions. For pyrrole systems, this approach involves reacting pyrrole-2-carboxylic acid with excess DMC in the presence of potassium carbonate at elevated temperatures (100–120°C) and pressure (0.5–0.93 MPa). The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the electrophilic methyl group of DMC.

Procedure :

  • Combine pyrrole-2-carboxylic acid (1.0 equiv), DMC (3.0 equiv), and K₂CO₃ (1.2 equiv) in an autoclave.

  • Heat to 100–120°C for 8–12 hours under autogenous pressure.

  • Cool the mixture, filter to remove salts, and recover excess DMC via distillation.

  • Purify the crude 1-methyl-1H-pyrrole-2-carboxylic acid by vacuum distillation.

This method achieves yields >82% for related compounds, though the steric and electronic effects of the pyrrole ring may necessitate longer reaction times compared to pyrazole analogs.

Esterification of the Carboxylic Acid Functionality

Following N-methylation, the carboxylic acid group is esterified to form the methyl ester. Conventional esterification employs thionyl chloride (SOCl₂) or sulfuric acid in methanol, but these methods risk over-chlorination or sulfonation. A milder alternative uses DMC as both solvent and methylating agent:

Optimized Protocol :

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) in DMC (5.0 equiv).

  • Add catalytic potassium carbonate (0.1 equiv) and heat to 80°C for 6 hours.

  • Concentrate under reduced pressure to obtain methyl 1-methyl-1H-pyrrole-2-carboxylate.

This one-pot approach avoids acidic conditions, preserving the integrity of the pyrrole ring. Yields typically exceed 90% for structurally similar esters.

Regioselective Chlorination at the 3-Position

Introducing chlorine at the 3-position requires precise control to avoid di- or tri-chlorination. A study on pyrrole derivatives highlights the efficacy of N-chlorosuccinimide (NCS) in dichloromethane (DCM) at ambient temperature.

Stepwise Chlorination :

  • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DCM.

  • Add NCS (1.05 equiv) portionwise at 0°C under nitrogen.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with aqueous sodium sulfite, extract with DCM, and purify via recrystallization.

This method achieves 61–68% yields for analogous chlorinated pyrroles, with monochlorination favored by stoichiometric control.

Table 1: Comparative Analysis of Chlorinating Agents

AgentSolventTemp (°C)Yield (%)Purity (%)
NCSDCM2561–68>95
Cl₂/H₂O₂DCE6070–7588–92
SO₂Cl₂Et₂O05590

Data adapted from.

Integrated Synthesis: Combining N-Methylation, Esterification, and Chlorination

One-Pot Sequential Functionalization

A streamlined approach consolidates N-methylation, esterification, and chlorination:

  • N-Methylation : React pyrrole-2-carboxylic acid with DMC/K₂CO₃ at 120°C for 10 hours.

  • In-Situ Esterification : Add methanol (2.0 equiv) and continue heating at 80°C for 4 hours.

  • Chlorination : Cool to 0°C, add NCS (1.1 equiv), and stir at 25°C for 12 hours.

  • Isolate the product via filtration and recrystallization from DCM/hexane.

This method reduces purification steps and improves overall yield (68–72%) but requires careful monitoring to prevent side reactions.

Troubleshooting Common Challenges

  • Over-Chlorination : Mitigated by using substoichiometric NCS (1.05–1.1 equiv) and low temperatures.

  • Ester Hydrolysis : Avoid aqueous workup until after chlorination; use anhydrous conditions during esterification.

  • Positional Isomers : Regioselectivity is enhanced by electron-donating groups (e.g., methyl) at the 1-position, directing chlorination to the 3-position.

Advanced Mechanistic Insights

Role of the N-Methyl Group in Directing Chlorination

The N-methyl group exerts both steric and electronic effects:

  • Electronic : Activates the pyrrole ring toward electrophilic substitution by increasing electron density at the α-positions (2 and 5).

  • Steric : Shields the adjacent 2-position, favoring chlorination at the 3-position.

Density functional theory (DFT) calculations on analogous systems show a 12.3 kcal/mol preference for 3-chloro over 4-chloro isomers due to reduced steric clash with the ester group.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DCM, DCE) accelerate chlorination by stabilizing the transition state. Nonpolar solvents like hexane result in incomplete conversion (<30%).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent describes a continuous process for pyrazole chlorination, adaptable to pyrroles:

  • Pump a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate and NCS through a heated reactor (40°C, 10 min residence time).

  • Separate products via inline liquid-liquid extraction.

  • Crystallize the product using a cooled flow crystallizer.

This method achieves 85% yield at pilot scale, reducing waste and improving reproducibility.

Green Chemistry Considerations

  • Solvent Recycling : DCM and DMC are recovered via distillation, achieving >90% solvent reuse.

  • Catalyst Recovery : Potassium carbonate is filtered and reactivated for subsequent batches .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse pyrrole derivatives.

Key Reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitutions, resulting in various substituted pyrrole derivatives.
  • Oxidation Reactions: It can be oxidized to form pyrrole-2,3-dicarboxylates.
  • Reduction Reactions: Reduction processes yield alcohol derivatives of the original ester.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic properties. Research indicates that this compound may interact with specific biological targets, making it valuable for drug development.

Mechanism of Action:

The compound likely modulates the activity of enzymes or receptors through binding interactions, which can influence various biological pathways. This characteristic is particularly relevant in the development of pharmaceuticals aimed at treating diseases.

Case Studies:

Recent studies have highlighted its potential in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Antiproliferative Activity: In vitro tests have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines.
Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)4.375
HCT116 (Colon Cancer)5.014

Material Science

This compound is also utilized in material science for creating novel materials with unique properties. Its incorporation into polymer matrices has been studied for enhancing mechanical and thermal properties.

Applications in Material Science:

  • Development of conductive polymers.
  • Synthesis of polymeric materials with tailored functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cl (3), CH₃ (1), COOCH₃ (2) C₇H₈ClNO₂ ~185.6 Chlorine enhances electronegativity; ester group at C2
Ethyl 2-methyl-1H-pyrrole-3-carboxylate CH₃ (2), COOCH₂CH₃ (3) C₈H₁₁NO₂ 153.18 Ethyl ester increases lipophilicity
Benzyl 5-methyl-1H-pyrrole-2-carboxylate CH₃ (5), COOCH₂C₆H₅ (2) C₁₃H₁₃NO₂ 215.25 Benzyl ester enhances steric bulk
Methyl 1-methyl-3-phenyl-... (hexahydrobenzo) Phenyl (3), fused bicyclic system C₂₄H₂₃NO₃ 377.45 Extended conjugation; naphthalene linkage

Key Observations :

  • Chlorine vs.
  • Ester Group Variations : Methyl esters (target compound) offer lower molecular weight and higher volatility compared to ethyl or benzyl esters, which influence solubility and reactivity .

Physicochemical Properties

Data from analogous compounds provide insights into the expected properties of this compound:

Property Methyl 3-Chloro-1-Methyl-... Ethyl 2-Methyl-1H-... Benzyl 5-Methyl-1H-...
Boiling Point Not reported ~250–270°C (estimated) Not reported
Log S (Solubility) Moderate (clogP ~2.5) -1.5 to -2.0 ~-3.0 (lipophilic)
Hydrogen Bonding Acceptor: 2; Donor: 0 Acceptor: 2; Donor: 1 Acceptor: 2; Donor: 1
Crystallinity Likely amorphous/poor Amorphous Not characterized

Analysis :

  • The chlorine substituent in the target compound may reduce aqueous solubility compared to non-halogenated analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate .
  • Benzyl esters exhibit higher molecular weights and lower solubility, aligning with their increased lipophilicity .

Biological Activity

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClNO2C_7H_8ClNO_2 and a molecular weight of approximately 159.57 Da. Its structure enables it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions
The compound primarily interacts with enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction can lead to alterations in enzyme activity and subsequent metabolic processes.

Biochemical Pathways
this compound affects several key cellular processes:

  • Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.
  • Gene Expression : The compound can influence gene expression patterns, potentially affecting cellular responses to external stimuli.

Biological Activities

This compound exhibits a range of biological activities:

Activity Description
Anti-inflammatory Demonstrates potential in reducing inflammation through modulation of cytokines.
Antimicrobial Exhibits activity against various bacteria, including Staphylococcus aureus.
Antitumor Shows promise in inhibiting tumor growth in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity
    In a study evaluating various pyrrole derivatives, this compound was found to have significant antimicrobial properties. It showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
  • Anti-inflammatory Effects
    Research indicated that this compound could reduce the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects. This finding highlights its potential use in treating inflammatory diseases .
  • Antitumor Properties
    Preliminary studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an antitumor agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound's lipophilicity suggests good absorption characteristics.
  • Metabolism : Interaction with cytochrome P450 enzymes indicates possible metabolic pathways that may influence its efficacy and toxicity.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration:

  • Irritation Potential : The compound can cause irritation upon contact with skin or mucous membranes.
  • Toxicity Studies : Further studies are necessary to establish a comprehensive toxicity profile.

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, and how is purity validated? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrole derivatives are prepared by reacting substituted benzoyl chlorides with pyrrole precursors under anhydrous conditions . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of unreacted starting materials or byproducts .

Advanced: How can reaction conditions be optimized to minimize halogenation byproducts during synthesis? Methodological Answer: Byproducts like dihalogenated analogs can arise from excessive chlorinating agents. Optimization includes:

  • Temperature control : Maintaining ≤0°C during chlorination steps to limit over-reactivity.
  • Stoichiometric precision : Using 1.05–1.1 equivalents of chlorinating agents (e.g., N-chlorosuccinimide) to avoid excess.
  • In-situ monitoring : Employing TLC or FTIR to track reaction progress. Post-synthesis, preparative HPLC with a phenyl-hexyl column can isolate target compounds from halogenated impurities .

Structural Characterization

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • Spectroscopy : ¹H NMR (300–400 MHz, DMSO-d₆) identifies substituent positions via coupling patterns (e.g., pyrrole-H at δ 6.3–7.5 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves bond lengths/angles. Programs like SHELXL refine structures, with R1 < 0.05 indicating high accuracy .

Advanced: How can crystallographic disorders in the methyl or chloro substituents be resolved during refinement? Methodological Answer: Disorders arise from overlapping electron densities. Strategies include:

  • Multi-position modeling : Assign partial occupancy to alternative substituent positions.
  • Restraints : Applying SHELXL restraints (e.g., DFIX, SIMU) to maintain chemically plausible bond lengths/angles.
  • Twinned data refinement : Using TwinRotMat in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Data Contradictions

Basic: How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility)? Methodological Answer: Variations often stem from impurities or measurement conditions. For example, boiling points differ due to pressure calibration errors. Standardize measurements using:

  • Differential scanning calorimetry (DSC) for melting points.
  • Dynamic vapor sorption (DVS) for hygroscopicity-adjusted solubility.
    Cross-validate with computational tools like COSMO-RS to predict solubility in solvents (e.g., logP ~3.5 suggests high lipophilicity) .

Advanced: What methodologies resolve contradictions in bioactivity data across studies? Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences). Approaches include:

  • Meta-analysis : Pooling data from ≥3 independent studies (fixed/random-effects models) to identify trends.
  • Dose-response normalization : Expressing activity as IC₅₀ (nM) relative to a common reference compound (e.g., doxorubicin).
  • Structural validation : Re-testing compounds with confirmed purity via LC-MS to exclude degradation artifacts .

Biological Activity Profiling

Basic: What in vitro models are suitable for preliminary bioactivity screening? Methodological Answer:

  • Anticancer : NCI-60 cell line panel (72-hour MTT assay).
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus ATCC 25923).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM).
    Data interpretation requires normalization to vehicle controls and positive standards .

Advanced: How can QSAR models correlate substituent effects with observed bioactivity? Methodological Answer:

  • Descriptor calculation : Use Dragon software to compute 3D descriptors (e.g., Moriguchi logP, polar surface area).
  • Model training : Partial least squares (PLS) regression on a dataset of ≥20 analogs. Validate with leave-one-out cross-validation (Q² > 0.6).
  • Mechanistic insight : Dock top-performing compounds into target proteins (e.g., COX-2 via AutoDock Vina) to identify key interactions (e.g., H-bonding with Arg120) .

Safety and Handling

Basic: What are the critical safety protocols for handling this compound in the lab? Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (vapor pressure ~0 mmHg at 25°C suggests low volatility) .
  • Spill management : Absorb with vermiculite, dispose as halogenated waste .

Advanced: How can toxicity be assessed if no prior ecotoxicological data exists? Methodological Answer:

  • Read-across analysis : Compare to structurally similar compounds (e.g., methyl pyrrole-2-carboxylates) with known LD₅₀ values.
  • In silico prediction : Use TEST (Toxicity Estimation Software Tool) to estimate acute toxicity (e.g., fathead minnow LC₅₀).
  • Ames test : Screen for mutagenicity (TA98 strain ± S9 metabolic activation) at 0.1–100 µg/plate .

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